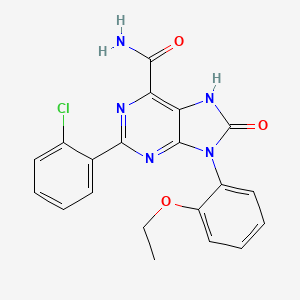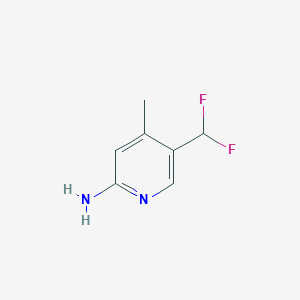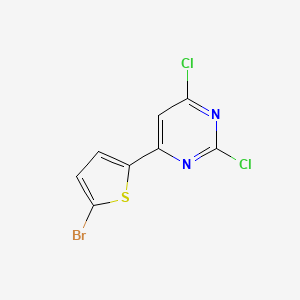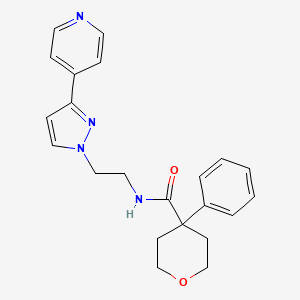![molecular formula C24H18ClN3 B2942417 1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932325-27-4](/img/structure/B2942417.png)
1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the pyrazoloquinoline class of compounds. This compound has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Molecular and Supramolecular Structures
Research on derivatives similar to "1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline" has revealed their potential in forming complex molecular and supramolecular structures. These structures are of interest due to their broad range of biological activities, including antimicrobial and antiviral activities. For example, the study of reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes has led to the synthesis of hydrazone, dihydro-1H-pyrazolo[3,4-b]quinoline, and 1H-pyrazolo[3,4-b]quinoline derivatives. These compounds exhibit significant biological activities and form complex hydrogen bonding and π-π stacking interactions, contributing to their structural diversity and potential applications in drug design and materials science (Kumara et al., 2016).
Synthesis and Chemical Properties
The synthesis and characterization of pyrazolo[3,4-c]quinoline derivatives have been extensively studied, with methodologies evolving to improve yield, selectivity, and functionalization. These compounds are obtained through various synthetic routes, including multi-component reactions and microwave-assisted protocols, indicating their versatility and adaptability in organic synthesis. The structural modifications and substitution patterns significantly influence their chemical properties and potential industrial and pharmaceutical applications (Nagarajan & Shah, 1992).
Optical and Material Applications
Pyrazoloquinoline derivatives have shown promising applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as fluorescent dyes. Their optical properties, such as absorption and emission spectra, can be finely tuned by modifying their molecular structures. This adaptability makes them suitable for use as emitting materials in OLEDs, potentially leading to the development of more efficient and versatile electronic devices (Danel et al., 2001).
Antimicrobial Activity
Some pyrazolo[3,4-b]quinoline derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antimicrobial agents. The synthesis of novel pyrazolo[3,4-b]quinoline derivatives and their evaluation against various microbial strains have highlighted the potential of these compounds in addressing the growing concern of antibiotic resistance (El-Sayed & Aboul‐Enein, 2001).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3/c1-15-7-10-17(11-8-15)23-20-14-26-22-6-4-3-5-19(22)24(20)28(27-23)18-12-9-16(2)21(25)13-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKROPVXWSDCLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=C(C=C5)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2942343.png)

![7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2942346.png)
![2-Chloro-4-fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2942347.png)
![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2942348.png)



![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2942353.png)
![2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2942354.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2942357.png)